1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is a chemical compound that features a cyclopropane ring substituted with a bromophenyl group and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 4-bromobenzylamine with difluorocarbene, generated in situ from a difluoromethylating agent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the product. The use of catalysts and optimized reaction parameters can further improve the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azide or cyano derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The presence of the bromophenyl and difluorocyclopropane groups can enhance binding affinity and selectivity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
- 1-(4-fluorophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
- 1-(4-methylphenyl)-2,2-difluorocyclopropan-1-amine hydrochloride
Uniqueness
1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine hydrochloride is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogenated derivatives. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Properties
CAS No. |
2624123-07-3 |
---|---|
Molecular Formula |
C9H9BrClF2N |
Molecular Weight |
284.53 g/mol |
IUPAC Name |
1-(4-bromophenyl)-2,2-difluorocyclopropan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H8BrF2N.ClH/c10-7-3-1-6(2-4-7)8(13)5-9(8,11)12;/h1-4H,5,13H2;1H |
InChI Key |
OBYFXNZNDNEQGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1(F)F)(C2=CC=C(C=C2)Br)N.Cl |
Purity |
94 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.